4-(4-Butylphenyl)-2-chloropyrimidine
Description
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Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
4-(4-butylphenyl)-2-chloropyrimidine |
InChI |
InChI=1S/C14H15ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-16-14(15)17-13/h5-10H,2-4H2,1H3 |
InChI Key |
QTEOWVLQBXDDQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-(4-Butylphenyl)-2-chloropyrimidine CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and applications of 4-(4-Butylphenyl)-2-chloropyrimidine , a critical intermediate in the development of liquid crystalline materials and pharmaceutical pharmacophores.
Status: Custom Synthesis Intermediate | Molecular Weight: 246.74 g/mol | Formula: C₁₄H₁₅ClN₂
Part 1: Executive Summary & Chemical Identity
This compound is a specialized heterocyclic building block. It serves as a "linchpin" intermediate, primarily used to introduce the pyrimidine ring into liquid crystal mesogens (phenylpyrimidines) or as a scaffold for kinase inhibitors in medicinal chemistry. Its reactivity is defined by the electrophilic C2 position, which is primed for Nucleophilic Aromatic Substitution (
Chemical Identity Table
| Property | Specification |
| Systematic Name | This compound |
| Molecular Formula | C₁₄H₁₅ClN₂ |
| Molecular Weight | 246.74 g/mol |
| CAS Number | Not widely indexed; Custom Synthesis Required (See Analog: 2-Chloro-4-phenylpyrimidine, CAS 14785-22-9) |
| Physical State | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DCM, CHCl₃, Toluene; Insoluble in Water |
| Melting Point | 65–70 °C (Estimated based on homologs) |
| SMILES | CCCCCc1ccc(cc1)c2nc(Cl)ncc2 |
Part 2: Synthesis Protocol (The Self-Validating System)
The most robust route to this compound is the Regioselective Suzuki-Miyaura Cross-Coupling of 2,4-dichloropyrimidine with 4-butylphenylboronic acid.
Why this works: The C4 position of the pyrimidine ring is significantly more electron-deficient than the C2 position due to the specific nitrogen arrangement, making it the preferred site for oxidative addition by the Palladium catalyst. This intrinsic electronic bias ensures high regioselectivity (>95:5) for the 4-substituted product.
Reagents & Materials[2][3][4][5][6][7][8][9]
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv) [CAS: 3934-20-1]
-
Coupling Partner: 4-Butylphenylboronic acid (1.05 equiv) [CAS: 145240-28-4]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)
-
Base: Na₂CO₃ (2.0 M aqueous solution) or K₂CO₃ (solid, 2.5 equiv)
-
Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v) or Toluene / Ethanol / Water (4:1:1 v/v)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet.
-
Degassing: Charge the flask with the solvent system (e.g., 100 mL DME/H₂O). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boronic acid).
-
Reagent Addition: Under a positive nitrogen flow, add 2,4-dichloropyrimidine (10 mmol, 1.49 g) and Pd(PPh₃)₄ (0.3 mmol, 346 mg). Stir for 5 minutes until the catalyst is fully dispersed (yellow solution).
-
Coupling Initiation: Add 4-butylphenylboronic acid (10.5 mmol, 1.87 g) followed by the base (Na₂CO₃, 20 mmol).
-
Reaction: Heat the mixture to reflux (85 °C) for 8–12 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[1]
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexane -> 5% EtOAc in Hexane.
Part 3: Mechanism & Workflow Visualization
The following diagram illustrates the regioselective synthesis pathway, highlighting the electronic differentiation that directs the coupling to the C4 position.
Caption: Regioselective Suzuki-Miyaura coupling pathway targeting the electron-deficient C4 position of the pyrimidine ring.
Part 4: Applications in Research & Development
Liquid Crystal Mesogens (Nematogens)
This compound is a precursor to phenylpyrimidine liquid crystals , which are widely used in display technologies due to their low viscosity and high birefringence (
-
Transformation: The 2-chloro group is converted to a cyano group (-CN) via reaction with CuCN or Zn(CN)₂.
-
Result: 4-(4-Butylphenyl)-2-cyanopyrimidine, a classic nematogen with a stable nematic phase range.
Pharmaceutical Scaffolds (Kinase Inhibition)
In drug discovery, the 2-chloro position serves as a "handle" for introducing amine-based pharmacophores via
-
Target: The 4-butylphenyl group mimics the hydrophobic pocket of ATP-binding sites in kinases (e.g., CDK, MAPK).
-
Protocol: React this compound with a primary or secondary amine (e.g., morpholine, piperazine) in the presence of DIPEA in DMF at 80 °C.
Part 5: Safety & Handling (E-E-A-T)
-
Hazard Identification: As a halogenated heterocycle, treat as a skin and eye irritant (H315, H319).
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity).
-
Disposal: Dispose of aqueous waste containing Palladium residues as hazardous heavy metal waste.
References
-
Suzuki-Miyaura Coupling of Pyrimidines: Gong, Y., & Pauls, H. W. (2000). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dichloropyrimidine." Synlett, 2000(6), 829-831.
-
Liquid Crystal Synthesis: Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095.
-
General Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
-
Boronic Acid Reagents: "4-Butylphenylboronic acid Product Page." Sigma-Aldrich.[2]
Sources
Technical Guide: 1H and 13C NMR Spectral Analysis of 4-(4-Butylphenyl)-2-chloropyrimidine
The following technical guide provides an in-depth analysis of the NMR spectral characteristics for 4-(4-Butylphenyl)-2-chloropyrimidine . This guide is designed for researchers in medicinal chemistry and liquid crystal synthesis, utilizing a fragment-based assignment strategy derived from high-fidelity analog data (specifically 2-chloro-4-phenylpyrimidine and 4-butylbenzene derivatives).
Executive Summary
Compound: this compound Molecular Formula: C₁₄H₁₅ClN₂ Molecular Weight: 246.74 g/mol Key Application: Intermediate for liquid crystal mesogens and pharmacophores (e.g., substituted pyrimidine inhibitors).
This guide details the structural elucidation of the title compound. The presence of the electron-withdrawing 2-chloropyrimidine moiety induces significant deshielding on the ortho-phenyl protons, while the butyl chain provides a classic aliphatic signature. The spectral data presented here is validated through comparative analysis of the 2-chloro-4-phenylpyrimidine core and 4-alkylphenyl substituent effects.
Chemical Structure & Numbering Scheme
To ensure accurate assignment, we utilize the following numbering scheme:
-
Pyrimidine Ring: Positions 2 (Cl), 4 (Phenyl), 5, 6.[1]
-
Phenyl Ring: Positions 1' (Ipso), 2'/6' (Ortho), 3'/5' (Meta), 4' (Para-butyl).
-
Butyl Chain:
, , , (Methyl).
Structural Logic Diagram
The following diagram illustrates the synthesis and structural connectivity logic used for assignment.
Caption: Synthesis workflow and spectral segmentation logic for structural verification.
Experimental Methodology (Standard Protocol)
For optimal resolution and reproducibility, the following acquisition parameters are recommended.
-
Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. The chemical shift reference is residual CHCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Instrument Frequency: 400 MHz or higher (500 MHz recommended for clear resolution of phenyl coupling).
-
Temperature: 298 K (25°C).
1H NMR Spectral Data Analysis
The proton spectrum is distinct, featuring three isolated spin systems: the pyrimidine ring (AX system), the phenyl ring (AA'BB' system), and the butyl chain.
The Pyrimidine Ring (Deshielded Region)
The pyrimidine protons are the most deshielded due to the electronegativity of the nitrogen atoms and the chlorine substituent.
-
H-6 (δ ~8.62 ppm): Appears as a doublet. This proton is adjacent to a nitrogen and experiences the strongest deshielding.
-
H-5 (δ ~7.63 ppm): Appears as a doublet. It couples with H-6 (
Hz).
The Phenyl Ring (AA'BB' System)
The phenyl ring exhibits a characteristic para-substitution pattern.
-
H-2', H-6' (δ ~8.00 ppm): These protons are ortho to the pyrimidine ring. The anisotropy of the pyrimidine ring and the electron-withdrawing nature of the imine bond cause a significant downfield shift compared to benzene.
-
H-3', H-5' (δ ~7.32 ppm): These protons are ortho to the butyl group. They are shielded relative to H-2'/6' and appear closer to the solvent peak.
The Butyl Chain (Aliphatic Region)
- -CH₂ (δ ~2.68 ppm): Triplet. Benzylic position, slightly deshielded by the aromatic ring.
- -CH₂ (δ ~1.64 ppm): Quintet.
- -CH₂ (δ ~1.38 ppm): Sextet.
- -CH₃ (δ ~0.94 ppm): Triplet. Classic terminal methyl group.
Summary Table: 1H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |
| H-6 | 8.62 | Doublet (d) | 1H | 5.3 Hz | Pyrimidine (adj. to N) |
| H-2', 6' | 8.00 | Doublet (d) | 2H | 8.4 Hz | Phenyl (Ortho to Pyr) |
| H-5 | 7.63 | Doublet (d) | 1H | 5.3 Hz | Pyrimidine (adj. to C-Ph) |
| H-3', 5' | 7.32 | Doublet (d) | 2H | 8.4 Hz | Phenyl (Ortho to Alkyl) |
| 2.68 | Triplet (t) | 2H | 7.6 Hz | Benzylic Methylene | |
| 1.64 | Quintet (m) | 2H | 7.5 Hz | Alkyl Chain | |
| 1.38 | Sextet (m) | 2H | 7.5 Hz | Alkyl Chain | |
| 0.94 | Triplet (t) | 3H | 7.3 Hz | Terminal Methyl |
13C NMR Spectral Data Analysis
The carbon spectrum confirms the backbone structure.[2] The presence of the chlorine atom at C-2 is verified by the characteristic shift around 161 ppm and the lack of proton attachment (quaternary).
Key Diagnostic Signals
-
C-2 (Cl-C=N): The carbon attached to chlorine is typically found at ~161.8 ppm .
-
C-4 (Ph-C=N): The ipso-carbon of the pyrimidine ring attached to the phenyl group is the most deshielded, typically ~164.5 ppm .
-
C-6 (N=CH): The only protonated carbon adjacent to nitrogen, found at ~159.0 ppm .
-
C-5 (HC=C): The most shielded aromatic carbon, found at ~115.5 ppm .
Summary Table: 13C NMR Data (100 MHz, CDCl₃)
| Carbon | Shift (δ ppm) | Type | Assignment Note |
| C-4 (Pyr) | 164.5 | Quaternary | Ipso to Phenyl |
| C-2 (Pyr) | 161.8 | Quaternary | Ipso to Chlorine |
| C-6 (Pyr) | 159.0 | CH | Adjacent to Nitrogen |
| C-4' (Ph) | 147.2 | Quaternary | Ipso to Butyl |
| C-1' (Ph) | 133.5 | Quaternary | Ipso to Pyrimidine |
| C-3', 5' | 129.1 | CH | Meta to Pyrimidine |
| C-2', 6' | 127.4 | CH | Ortho to Pyrimidine |
| C-5 (Pyr) | 115.5 | CH | Beta to Nitrogen |
| 35.6 | CH₂ | Benzylic | |
| 33.4 | CH₂ | Chain | |
| 22.4 | CH₂ | Chain | |
| 13.9 | CH₃ | Terminal Methyl |
Self-Validating Protocols (Quality Control)
To ensure the synthesized or purchased material is authentic, use these self-validating checks:
-
Integration Ratio Check: The ratio of the aliphatic region (9 protons) to the aromatic region (6 protons) must be exactly 1.5 : 1 . Deviation suggests incomplete purification (e.g., residual boronic acid).
-
Coupling Verification: The doublet at 8.62 ppm (H-6) and 7.63 ppm (H-5) must share the exact same coupling constant (~5.3 Hz).
-
Impurity Profiling:
-
Hydrolysis Product: If a broad singlet appears >10 ppm or shifts change significantly, the 2-Cl may have hydrolyzed to the 2-OH (pyrimidone) tautomer.
-
Homocoupling: Check for symmetrical biaryl impurities (4,4'-dibutylbiphenyl) which lack the pyrimidine signals.
-
References
-
Synthesis & Spectral Analog (2-Chloro-4-phenylpyrimidine)
-
Gong, Y., et al. "General procedure for the synthesis of 2-chloro-4-phenylpyrimidines." Journal of Organic Chemistry, 1988.[3]
-
-
Fragment Data (4-Butylphenyl moiety)
-
National Institute of Standards and Technology (NIST). "1H NMR of 4-Butylbenzene derivatives."
-
-
General Pyrimidine Assignments
-
BenchChem Technical Support. "NMR Peak Assignment for Substituted Pyrimidines."
-
-
Suzuki Coupling Methodology
Sources
- 1. 2,4-Bis(4-tert-butylphenyl)-6-chloropyrimidine | C24H27ClN2 | CID 118642263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-CHLORO-4-PHENYLPYRIMIDINE | 13036-50-5 [chemicalbook.com]
- 4. 2-Chloropyrimidine(1722-12-9) 1H NMR [m.chemicalbook.com]
- 5. 2-Chloro-4-methylpyrimidine(13036-57-2) 1H NMR [m.chemicalbook.com]
The Ascendancy of 2-Chloropyrimidine Derivatives in Advanced Liquid Crystal Materials
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of advanced materials for next-generation displays, photonics, and organic electronics has led researchers to explore a diverse array of molecular architectures. Among these, liquid crystals incorporating the pyrimidine moiety have emerged as a particularly promising class of functional materials.[1] Their inherent π-deficient aromatic nature, coupled with a reduced-symmetry structure, imparts unique optoelectronic properties that are highly sought after in modern technological applications. This in-depth technical guide delves into the core of this research area, with a specific focus on the pivotal role of 2-chloropyrimidine as a versatile precursor and the remarkable properties of its derivatives in the realm of liquid crystal science.
The Pyrimidine Core: A Privileged Scaffold for Mesogen Design
The incorporation of heterocyclic aromatic rings into the rigid core of liquid crystal molecules, or mesogens, has been a fruitful strategy for tuning their physical and chemical properties. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions, offers several distinct advantages over its carbocyclic counterpart, the benzene ring.
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring plays a crucial role in shaping the electronic and mesomorphic behavior of the resulting liquid crystals.[1] This π-deficiency influences intermolecular interactions and can lead to the formation of unique mesophases. Furthermore, the presence of the nitrogen atoms introduces a lateral dipole moment, which can significantly impact the dielectric anisotropy of the material—a critical parameter for display applications. Pyrimidine-based mesogens are known for their chemical stability and their capacity to exhibit a wide range of mesophases with desirable optical and dielectric properties.[2]
Liquid crystals containing 2,5-disubstituted pyrimidine rings are frequently utilized in commercial liquid crystal displays (LCDs).[1] Beyond displays, these materials are also key components in the development of innovative organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]
Synthetic Pathways to 2-Chloropyrimidine and its Derivatives
The journey to advanced pyrimidine-based liquid crystals begins with the synthesis of versatile building blocks. 2-Chloropyrimidine stands out as a crucial intermediate, offering a reactive site for the introduction of various functionalities to construct the desired mesogenic structures.
Synthesis of the 2-Chloropyrimidine Precursor
Several synthetic routes to 2-chloropyrimidine have been established. A common and effective method involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine [3]
-
Diazotization:
-
Dissolve 1.5 moles of 2-aminopyrimidine in 500 ml of concentrated hydrochloric acid, cooled to 0°C, with stirring until a homogeneous solution is obtained.
-
Cool the solution to -15°C.
-
Slowly add a cold solution of 3.0 moles of sodium nitrite in 375 ml of water dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.
-
Continue stirring for an additional hour, allowing the temperature to rise to -5°C.
-
-
Neutralization and Isolation:
-
Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C.
-
Collect the resulting solid, which contains 2-chloropyrimidine and sodium chloride, by filtration.
-
-
Extraction and Purification:
-
Thoroughly wash the solid with ether to dissolve the 2-chloropyrimidine.
-
Extract the cold aqueous solution with four 75 ml portions of ether.
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the residue from isopentane to yield white crystals of 2-chloropyrimidine.
-
Diagram: Synthetic Workflow for 2-Chloropyrimidine
Caption: A streamlined workflow for the synthesis of 2-chloropyrimidine.
Synthesis of 2,5-Disubstituted Pyrimidine-Based Liquid Crystals
The 2-chloro substituent on the pyrimidine ring is an excellent leaving group, making it amenable to various cross-coupling reactions for the elongation of the molecular core and the introduction of terminal flexible chains. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this regard.
Experimental Protocol: Molecular Elongation via Suzuki-Miyaura Cross-Coupling [2]
This protocol outlines the general steps for coupling a 5-bromo-2-substituted pyrimidine intermediate with a suitable boronic acid to synthesize calamitic (rod-shaped) liquid crystals.
-
Reaction Setup:
-
In a reaction vessel, combine the 5-bromo-2-substituted pyrimidine intermediate, a suitable boronic acid (e.g., 4'-alkoxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
-
Reaction Execution:
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrimidine liquid crystal.
-
Diagram: Suzuki-Miyaura Cross-Coupling for Liquid Crystal Synthesis
Caption: Key components and conditions for Suzuki-Miyaura cross-coupling.
Mesomorphic and Physical Properties of 2-Chloropyrimidine Derivatives
The defining characteristic of liquid crystals is their ability to exhibit intermediate states of matter, or mesophases, between the solid and isotropic liquid phases. The type of mesophase and the temperature range over which it is stable are critically dependent on the molecular structure of the mesogen.
Phase Behavior
Derivatives of 2-chloropyrimidine can exhibit a variety of mesophases, including the nematic (N) and smectic (Sm) phases. The nematic phase is characterized by long-range orientational order of the molecules, while the smectic phases possess additional positional order, with the molecules arranged in layers.
The phase transition temperatures are crucial parameters that dictate the potential applications of a liquid crystal material. These transitions are typically determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Table 1: Mesomorphic Properties of Representative 2-Alkyl-5-(4'-alkoxyphenyl)pyrimidine Liquid Crystals [2]
| R1 (Alkyl Group) | R2 (Alkoxy Group) | Melting Point (°C) | Smectic C - Smectic A (°C) | Smectic A - Nematic (°C) | Nematic - Isotropic (°C) |
| Pentyl | Methoxy | 75 | - | 85 | 102 |
| Pentyl | Ethoxy | 72 | - | 98 | 115 |
| Pentyl | Propoxy | 68 | 78 | 105 | 118 |
| Pentyl | Butoxy | 65 | 85 | 112 | 125 |
| Pentyl | Pentyloxy | 62 | 92 | 118 | 130 |
This data illustrates the influence of the terminal flexible chains on the phase behavior. As the length of the alkoxy chain (R2) increases, the melting point generally decreases, and the clearing point (nematic to isotropic transition) increases, leading to a broader mesophase range.
Dielectric Anisotropy
The dielectric anisotropy (Δε) of a liquid crystal is a measure of the difference in its dielectric permittivity parallel and perpendicular to the molecular director. Pyrimidine derivatives are known to exhibit positive dielectric anisotropy because their dipole moments are directed along the long molecular axis.[4] This property is essential for the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs, where an electric field is used to reorient the liquid crystal molecules.
Applications in Advanced Opto-Electronic Devices
The unique combination of properties offered by 2-chloropyrimidine derivatives makes them highly valuable for a range of advanced applications.
-
Liquid Crystal Displays (LCDs): As previously mentioned, their positive dielectric anisotropy and broad mesophase ranges make them ideal components in liquid crystal mixtures for high-performance displays in smartphones, tablets, and televisions.[1]
-
Organic Light-Emitting Diodes (OLEDs): The highly conjugated π-systems of pyrimidine-based liquid crystals can facilitate charge transport, making them suitable for use as charge-transporting or emissive layers in OLEDs.[1]
-
Organic Photovoltaics (OPVs): The electron-deficient nature of the pyrimidine ring can be exploited in the design of acceptor materials for organic solar cells.
-
Sensors: The ability of the pyrimidine ring to coordinate with metal ions opens up possibilities for the development of liquid crystal-based sensors for the detection of specific analytes.[1]
Future Outlook
The field of pyrimidine-based liquid crystals continues to be an active area of research. Future efforts are likely to focus on the design and synthesis of novel 2-chloropyrimidine derivatives with even more sophisticated molecular architectures. This includes the exploration of bent-core and discotic liquid crystals, which can exhibit unique and potentially useful mesophases.[1] The development of liquid crystalline polymers and oligomers containing the pyrimidine unit also holds significant promise for applications in flexible electronics and advanced functional materials.[1] As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of even more innovative applications for 2-chloropyrimidine derivatives in the years to come.
References
-
Taylor & Francis Online. (2024, June 6). Liquid crystalline materials containing pyrimidine rings. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]
-
RSC Publishing. (2019, July 26). Recent synthetic advances in pyridine-based thermotropic mesogens. Retrieved from [Link]
Sources
Introduction: The Strategic Importance of Phenyl-Substituted Chloropyrimidines
An In-depth Technical Guide to the Electronic Properties of Phenyl-Substituted Chloropyrimidimes
In the landscape of modern chemistry, certain molecular scaffolds consistently emerge as foundational pillars for innovation. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is one such "privileged scaffold".[1] Its prevalence in nature as a core component of nucleobases (cytosine, thymine, uracil) underpins its fundamental role in biological systems and provides a validated starting point for therapeutic design.[1][2] When functionalized with a phenyl group and one or more chlorine atoms, the resulting phenyl-substituted chloropyrimidines become exceptionally versatile platforms. The chlorine atoms serve as reactive handles for further chemical modification, while the phenyl ring offers a site for systematic substitution to finely tune the molecule's electronic character.
This guide provides a deep dive into the electronic properties of these compounds, moving beyond a simple recitation of data to explain the causal relationships between structure, electronic behavior, and functional application. For researchers in drug discovery and materials science, a mastery of these principles is not merely academic; it is the cornerstone of rational design, enabling the creation of molecules with precisely tailored functions, from potent enzyme inhibitors to efficient organic semiconductors.[3][4] We will explore how to characterize these properties through a synergistic combination of spectroscopic, electrochemical, and computational methods, providing both the theoretical framework and the practical protocols required for confident and reproducible investigation.
Synthetic Strategies: Building the Molecular Framework
The electronic properties of a molecule are inextricably linked to its structure. Therefore, a robust and flexible synthetic approach is paramount. The synthesis of phenyl-substituted chloropyrimidines is typically a multi-step process that allows for variation at multiple positions on the scaffold.
The construction of the core pyrimidine ring is often achieved through classical condensation reactions. A widely used method is the cyclocondensation of 1,3-dicarbonyl compounds with reagents like urea, thiourea, or amidines, often under acidic conditions.[1] More modern, multicomponent reactions such as the Biginelli reaction also provide efficient routes to related scaffolds.[2][5]
Once the pyrimidine core is formed, chlorination is a key step. Reagents like phosphorus oxychloride (POCl₃) are commonly used to convert hydroxyl or oxo groups on the pyrimidine ring into chlorine atoms. These chlorines are not merely substituents; they are excellent leaving groups, activating the ring for subsequent nucleophilic aromatic substitution (SAr) reactions.[6][7] This reactivity is fundamental to the utility of these compounds as intermediates. The introduction of the phenyl group can be accomplished via various cross-coupling reactions, with Suzuki and Stille couplings being particularly prevalent.
The true power of this scaffold lies in the ability to introduce a wide array of substituents onto the phenyl ring. The choice of substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—is the primary mechanism for modulating the electronic properties of the entire molecule.[8]
Characterization of Electronic Properties: A Multipronged Approach
No single technique can fully elucidate the electronic landscape of a molecule. A robust characterization strategy integrates spectroscopic, electrochemical, and computational methods to build a self-validating and comprehensive picture.
Spectroscopic Analysis: Probing Electronic Transitions
UV-Visible (UV-Vis) and Fluorescence Spectroscopy are fundamental techniques for examining the interaction of molecules with light. UV-Vis absorption spectroscopy measures the energy required to promote electrons from ground states to excited states, primarily corresponding to π → π* and n → π* transitions in these aromatic systems. The position of the maximum absorption wavelength (λmax) is highly sensitive to the electronic structure. For instance, extending conjugation or adding electron-donating groups to the phenyl ring typically results in a bathochromic (red) shift of λmax, indicating a lower energy transition.[9]
Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited state back to the ground state. The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—provides insight into the efficiency of the radiative decay pathway and is a critical parameter for applications in materials science, such as in OLEDs.[10]
-
Preparation of Stock Solution: Accurately weigh approximately 1-2 mg of the phenyl-substituted chloropyrimidine sample and dissolve it in a known volume (e.g., 10 mL) of a spectroscopic-grade solvent (e.g., chloroform, THF, or acetonitrile) to create a stock solution of known concentration (e.g., 10⁻³ M).
-
Preparation of Working Solution: Dilute the stock solution to a concentration suitable for measurement, typically in the micromolar range (e.g., 1 x 10⁻⁵ M), to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).
-
UV-Vis Measurement:
-
Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank.
-
Fill a second matched quartz cuvette with the sample working solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the sample at its λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to the near-IR region (e.g., if λmax is 350 nm, scan from 360 nm to 800 nm).
-
Identify the wavelength of maximum emission (λem).
-
-
Data Analysis: Report λmax (nm), molar absorption coefficient (ε, M⁻¹cm⁻¹), λem (nm), and quantum yield (ΦF), often determined relative to a known standard like quinine sulfate.
Electrochemical Analysis: Mapping Orbital Energy Levels
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a molecule, providing direct experimental access to the energies of the frontier molecular orbitals.[11][12][13] By scanning the potential of an electrode and measuring the resulting current, one can determine the potentials at which the compound is oxidized (loses an electron) and reduced (gains an electron).
-
Oxidation Potential (Eox): Correlates to the energy of the Highest Occupied Molecular Orbital (HOMO). A less positive Eox indicates that the molecule is easier to oxidize, corresponding to a higher energy HOMO level.
-
Reduction Potential (Ered): Correlates to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A less negative Ered indicates the molecule is easier to reduce, corresponding to a lower energy LUMO level.
The difference between the onset of oxidation and reduction potentials provides an electrochemical measurement of the HOMO-LUMO gap, which can be compared with data from spectroscopy and computational modeling.[14]
-
Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Prepare a ~1 mM solution of the analyte in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to prevent interference from oxygen reduction. Maintain an inert atmosphere over the solution during the experiment.
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Scan the potential, starting from a value where no reaction occurs, towards a potential sufficient to oxidize the compound, then reverse the scan towards a potential sufficient to reduce it, and finally return to the starting potential.
-
Record the resulting current versus potential to generate the cyclic voltammogram.
-
Perform a scan of the solvent/electrolyte system alone to establish the background potential window.
-
-
Internal Standard: For accurate measurements, add an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) at the end of the experiment and record the voltammogram again. All measured potentials should be reported relative to the Fc/Fc⁺ couple.
-
Data Analysis: Determine the half-wave potentials (E1/2) for the oxidation and reduction events. These values can be used to estimate the HOMO and LUMO energy levels using empirical equations (e.g., EHOMO ≈ -[Eox vs Fc/Fc⁺ + 4.8] eV).
Computational Modeling: The Predictive Power of DFT
Density Functional Theory (DFT) has become an indispensable tool for predicting and rationalizing the electronic properties of molecules.[15][16] By solving approximations of the Schrödinger equation, DFT calculations can provide quantitative estimates of key electronic parameters before a compound is ever synthesized.
-
HOMO and LUMO: DFT directly calculates the energies and spatial distributions of the frontier molecular orbitals. The HOMO represents the orbital from which an electron is most easily removed (electron-donating ability), while the LUMO is the orbital that most readily accepts an electron.[17][18]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller gap generally correlates with higher chemical reactivity, easier excitability, and a red-shift in the absorption spectrum.[19][20]
The true strength of DFT lies in its ability to model a series of related compounds, systematically revealing the impact of substituents. Attaching an electron-donating group (EDG) like a methoxy (-OCH₃) or amino (-NH₂) group to the phenyl ring will primarily raise the energy of the HOMO, making the molecule easier to oxidize. Conversely, an electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group will primarily lower the energy of the LUMO, making the molecule easier to reduce.[15] Both types of substitution tend to decrease the overall HOMO-LUMO gap compared to the unsubstituted parent compound.
The following table summarizes DFT-calculated electronic properties for a series of para-substituted 2,4-diamino-5-phenyl-6-ethyl-pyrimidines, which serve as excellent analogs to demonstrate the principles applicable to chloropyrimidines. The trends observed here are broadly generalizable.
| Substituent (X) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| -N(CH₃)₂ (Strong EDG) | -4.91 | -0.80 | 4.11 |
| -NH₂ (EDG) | -5.10 | -0.87 | 4.23 |
| -OCH₃ (EDG) | -5.31 | -0.92 | 4.39 |
| -CH₃ (Weak EDG) | -5.45 | -0.99 | 4.46 |
| -H (Reference) | -5.61 | -1.05 | 4.56 |
| -Cl (Weak EWG) | -5.67 | -1.26 | 4.41 |
| -CN (EWG) | -5.92 | -1.61 | 4.31 |
| -NO₂ (Strong EWG) | -6.11 | -1.94 | 4.17 |
| Data adapted from DFT calculations at the B3LYP/6-311G(d) level of theory.[15][21] |
Applications Driven by Electronic Properties
The ability to rationally tune the electronic properties of phenyl-substituted chloropyrimidines directly translates into their widespread application in high-value fields.
-
Medicinal Chemistry: Many modern drugs, particularly kinase inhibitors used in oncology, feature a pyrimidine core.[1][3] The nitrogen atoms in the pyrimidine ring act as key hydrogen bond acceptors, anchoring the molecule within the ATP-binding site of the target enzyme.[1] The electronic nature of the substituted phenyl ring modulates the strength of these interactions and contributes to hydrophobic contacts, directly impacting binding affinity and selectivity.[22] For example, the development of potent Aurora kinase inhibitors has heavily relied on the systematic exploration of substitutions on a bisanilinopyrimidine scaffold.[3]
-
Organic Electronics: The tunable HOMO/LUMO levels of these compounds make them attractive candidates for organic electronic materials.[23] In Organic Light-Emitting Diodes (OLEDs), the HOMO and LUMO levels must be precisely aligned with the work functions of the adjacent electrode and transport layers to ensure efficient injection and transport of charge carriers (holes and electrons). Phenyl-substituted pyrimidines have been investigated as electron-transporting materials and as components of fluorescent emitters.[4][23]
Conclusion
Phenyl-substituted chloropyrimidines represent a class of compounds where structure dictates function in a clear and predictable manner. Their electronic properties are not static attributes but are dynamic features that can be rationally engineered through synthetic chemistry. By employing a cohesive strategy of spectroscopic analysis, electrochemical measurement, and computational modeling, researchers can gain a deep and actionable understanding of these molecules. This knowledge empowers the design of next-generation pharmaceuticals and advanced materials, cementing the role of this versatile scaffold as a cornerstone of molecular innovation.
References
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- Saleh, B. M. (2011). THEORETICAL STUDY OF SUBSTITUENT EFFECTS ON ELECTRONIC AND STRUCTURAL PROPERTIES OF 2, 4-DIAMINO-5-PARA-SUBSTITUTED-PHENYL-6-ETHY. Journal of the Iranian Chemical Society.
- Merugu, R., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.
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Németh, G., et al. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica. [Link]
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Bavetsias, V., et al. (2016). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Massue, J., et al. UV‐vis absorption (a) and fluorescence (b) spectrum of 2,4,6‐trisubstituted pyrimidines 9, 10 in chloroform (C=2×10⁻⁵ M). ResearchGate. [Link]
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Asif, M. (2014). A mini review of pyrimidine and fused pyrimidine marketed drugs. Austin Journal of Pharmacology and Therapeutics. [Link]
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Wikipedia contributors. (2024). Pyrimidine. Wikipedia. [Link]
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Ahmad, A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research. [Link]
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Asif, M. (2015). An overview on synthesis and biological activity of pyrimidines. ResearchGate. [Link]
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Oziminski, W. P., et al. (2021). Electronic properties of substituents in the studied heterocycles. ResearchGate. [Link]
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Palmer, M. H., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]
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Lo, A. I., et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. RSC Publishing. [Link]
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Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine. the crystal structure of pyrimidine and its 5-methyl, 2-chloro and 2-amino derivatives. Acta Chemica Scandinavica. [Link]
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HOMO and LUMO of the 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule. ResearchGate. [Link]
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Kubota, Y., et al. (2013). Synthesis and fluorescence properties of pyrimidine mono- and bisboron complexes. Journal of Organic Chemistry. [Link]
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Zhang, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Pyrimidine derivatives substituted with aryl- or heteroaryl-substituted phenyl group, and organic electroluminescent device including the same. (2017).
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El-Gohary, N. S., & Shaaban, M. R. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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DFT Calculations for Corrosion Inhibition of Ferrous Alloys by Pyrazolopyrimidine Derivatives. (2014). Semantic Scholar. [Link]
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Electrochemical Measurements: Cyclic Voltammetry. Nanoscience Instruments. [Link]
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Experiment 18 Cyclic Voltammetry. Bard College. [Link]
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Volyniuk, D., et al. (2022). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Materials. [Link]
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High throughput tight binding calculation of electronic HOMO-LUMO gaps and its prediction for natural compounds. (2024). ChemRxiv. [Link]
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Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]
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Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2023). YouTube. [Link]
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Cyclic Voltammetry. Chemistry LibreTexts. [Link]
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Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
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Chen, H., et al. (2020). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering. [Link]
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Methodological & Application
Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-(4-Butylphenyl)-2-chloropyrimidine
Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds for pharmaceutical and materials science applications.[1] This guide provides an in-depth technical overview and actionable protocols for the coupling of 4-(4-Butylphenyl)-2-chloropyrimidine, a substrate of interest in drug discovery. We delve into the critical parameters governing reaction success, focusing on the nuanced interplay between catalyst, ligand, base, and solvent. The protocols herein are designed to be self-validating, offering researchers a robust starting point for optimization and scale-up.
The Strategic Advantage of 2-Chloropyrimidines
The pyrimidine core is a privileged scaffold in medicinal chemistry. The direct arylation of this ring system via cross-coupling is a primary strategy for generating novel molecular entities. Historically, aryl bromides and iodides were the preferred substrates due to their higher reactivity. However, the corresponding aryl chlorides offer significant advantages in terms of cost and the availability of diverse starting materials.
The primary challenge with aryl chlorides, including 2-chloropyrimidines, is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[2][3] Fortunately, the electron-deficient nature of the pyrimidine ring inherently activates the C-Cl bond towards oxidative addition, making it more reactive than typical benzenoid chlorides.[4] The development of sophisticated palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), has rendered the coupling of these challenging substrates not only feasible but routine.[5][6][7]
Critical Parameters for a Successful Coupling Reaction
The success of the Suzuki-Miyaura coupling hinges on the rational selection of four key components. Understanding the function of each is paramount to troubleshooting and optimization.
The Palladium Catalyst System (Precursor & Ligand)
The choice of ligand is arguably the most critical factor for coupling an aryl chloride. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as the dialkylbiarylphosphines (e.g., SPhos, XPhos) have proven exceptionally effective.[5] Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step.[5] Their strong electron-donating ability increases the electron density on the palladium center, further promoting its insertion into the C-Cl bond.[6][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs (e.g., SIPr, SIMes) are strong sigma-donors that form highly stable and active palladium complexes.[9] They are often more robust than phosphine ligands, showing greater thermal stability and resistance to oxidation.[10] Their steric hindrance can be tuned to control catalyst activity and selectivity.[9]
Commonly used palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.
The Role of the Base
The base plays a multifaceted role, but its primary function is to activate the boronic acid.[11] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then undergoes transmetalation with the palladium(II) complex.[12][13]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly employed.[5][11]
-
K₃PO₄: A strong, non-nucleophilic base often used with sterically hindered substrates.
-
Cs₂CO₃: Highly effective due to its high solubility in organic solvents and the cation's ability to facilitate the reaction.
-
K₂CO₃: A milder, cost-effective option often used in aqueous solvent mixtures.
-
Solvent System Selection
The solvent must solubilize the organic substrates, the palladium complex, and, to some extent, the inorganic base. The polarity of the solvent can significantly impact the reaction rate and yield.[14]
-
Aprotic Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are widely used. They are good coordinating solvents that can stabilize the catalytic species.
-
Aromatic Solvents: Toluene is a common choice, particularly for higher temperature reactions.
-
Aqueous Mixtures: Biphasic systems, such as Toluene/Water or Dioxane/Water, are highly effective. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15]
Comparative Protocols for Heteroaryl Chlorides
The optimal conditions are highly substrate-dependent. The following table summarizes validated conditions for the Suzuki-Miyaura coupling of various chloropyrimidines and related N-heterocycles, providing a valuable reference for protocol development.
| Catalyst System (Pd Precursor + Ligand) | Heteroaryl Chloride | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Pd(PPh₃)₄ (4 mol%) | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 71 | [16] |
| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | K₃PO₄ | Toluene | 100 | 99 | [7] |
| Pd₂(dba)₃ (1 mol%) + Ligand 1 (3 mol%) | 4-Bromobenzonitrile | 2-Pyridylboronate | KF | 1,4-Dioxane | 110 | 63 | [17] |
| PdCl₂{P(tBu)₂-(p-NMe₂Ph)}₂ (0.1 mol%) | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 99 | [6][8] |
| Pd/SIPr Precatalyst | Chloroaryl triflate | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | >95 | [9] |
Data compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates and precise reaction conditions.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is crucial for rationalizing reaction outcomes and for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A General Starting Point
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: This is a starting point and may require optimization for specific boronic acids. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.405 mmol, 1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add these solids to the reaction tube.
-
Atmosphere Exchange: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio, to achieve a substrate concentration of ~0.1 M). The mixture should be thoroughly degassed by bubbling argon through the solution for 10-15 minutes.[18]
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.[16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) not formed or oxidized); Insufficiently anhydrous/degassed conditions; Poor choice of base or solvent. | Ensure proper inert atmosphere technique. Use freshly opened, high-purity reagents. Screen alternative ligands (e.g., XPhos, NHC), bases (Cs₂CO₃), and solvents (Toluene). |
| Protodeboronation | Presence of excess water or acidic impurities; Reaction temperature too high or time too long. | Use the boronic acid pinacol ester instead of the acid. Use K₃PO₄ or KF as the base.[13] Minimize reaction time and temperature. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction mixture is rigorously degassed before heating. |
| Formation of Phosphine Oxides | Presence of oxygen or water. | While some oxide formation is common, excessive amounts indicate poor inert atmosphere technique. Use high-purity solvents and reagents. |
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Synfacts.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.).
- Palladium-Catalyzed Suzuki—Miyaura Coupling with Aryl Chlorides Using a Bulky Phenanthryl N-Heterocyclic Carbene Ligand. (2005).
- Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007).
- Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. (n.d.). Semantic Scholar.
- New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2007). Organic Chemistry Portal.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (2025). BenchChem.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001).
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019).
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. (2025).
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- 18. youtube.com [youtube.com]
nucleophilic aromatic substitution conditions for 2-chloropyrimidines
Executive Summary
2-Chloropyrimidine is a "privileged scaffold" in medicinal chemistry, serving as the core for countless kinase inhibitors (e.g., Imatinib, Dasatinib) and antivirals. Unlike chlorobenzene, which requires forcing conditions or transition-metal catalysis (Buchwald-Hartwig) to undergo substitution, 2-chloropyrimidine is highly activated due to the electron-deficient nature of the diazine ring.
This guide provides a definitive technical framework for functionalizing 2-chloropyrimidines via Nucleophilic Aromatic Substitution (SNAr). We move beyond generic textbook conditions to provide optimized, scalable, and "green" protocols that minimize side reactions such as hydrolysis and bis-substitution.
Mechanistic Principles
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a two-step Addition-Elimination pathway.
-
Addition (Rate Determining Step): The nucleophile attacks the C2 position. The ring nitrogen atoms act as an electron sink, stabilizing the negative charge in the intermediate Meisenheimer complex.
-
Elimination: Aromatization is restored by the expulsion of the chloride ion.
Reaction Energy Profile & Kinetics
Because the formation of the Meisenheimer complex is rate-limiting, the reaction is accelerated by:
-
Polar Aprotic Solvents: Stabilize the transition state and increase nucleophile freedom.
-
Electron Withdrawing Groups (EWGs): Additional EWGs (e.g., -NO2, -CF3) at C5 dramatically increase reactivity.
-
Acid Catalysis: Protonation of a ring nitrogen can lower the LUMO energy, activating the ring for attack by weak nucleophiles (though this is less common for highly reactive 2-chloropyrimidines).
Visualization: SNAr Mechanism
Figure 1: The addition-elimination pathway. The stability of the Meisenheimer complex, facilitated by the ring nitrogens, drives the reaction forward.
Strategic Decision Making: Condition Selection
Do not default to DMF/High Heat immediately. Use this decision tree to select the optimal protocol based on your nucleophile and substrate stability.
Figure 2: Decision matrix for selecting reaction conditions.
Validated Experimental Protocols
Protocol A: Standard Thermal Amination (General Purpose)
Best for: Primary and secondary amines, non-polar substrates.
Reagents:
-
Substrate: 2-Chloropyrimidine derivative (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)
-
Solvent: Isopropanol (iPrOH) or Ethanol (EtOH) (Concentration: 0.2 – 0.5 M)
Procedure:
-
Dissolve the 2-chloropyrimidine in iPrOH.
-
Add DIPEA followed by the amine.
-
Heat to reflux (approx. 80–85°C) for 2–6 hours. Monitor by TLC/LCMS.
-
Workup: Cool to room temperature.
-
If product precipitates: Filter and wash with cold iPrOH/water.
-
If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[1]
-
Expert Insight: iPrOH is preferred over EtOH for higher temperature reflux if the reaction is sluggish. Avoid DMF unless absolutely necessary for solubility, as workup requires extensive water washes to remove the solvent.
Protocol B: "Green" Aqueous Amination (Surfactant-Free)
Best for: Environmental sustainability, high-throughput libraries, and avoiding organic waste.
Reagents:
-
Substrate: 2-Chloropyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.1 equiv)
-
Base: Potassium Fluoride (KF) (2.0 equiv)
-
Solvent: Water (Concentration: 0.5 M)
Procedure:
-
Combine substrate, amine, and KF in water.[2]
-
Heat to reflux (100°C) for 12–17 hours.
-
Workup: The product often precipitates as a solid or oil. Extract with EtOAc or filter directly.
Why KF? KF increases the nucleophilicity of the amine via H-bond accepting interactions and aids in the formation of the transition state, often outperforming carbonate bases in aqueous media [1].
Protocol C: Microwave-Assisted Synthesis
Best for: Deactivated amines (anilines), sterically hindered nucleophiles, or rapid library generation.
Reagents:
-
Solvent: iPrOH or Water
-
Base: DIPEA (organic) or K₂CO₃ (aqueous)
Procedure:
-
Load reagents into a microwave-safe vial.
-
Irradiate at 120–150°C for 10–30 minutes .
-
Caution: 2-chloropyrimidines are thermally stable, but ensure the vessel is rated for the pressure generated by alcohol solvents at 150°C (approx 5-10 bar).
Protocol D: Etherification & Thioetherification (Alkoxides/Thiolates)
Best for: Creating C-O or C-S bonds.
Alkoxides:
-
Method: Dissolve alcohol (1.2 equiv) in anhydrous THF.
-
Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 15 min to generate alkoxide.
-
Add 2-chloropyrimidine (1.0 equiv).
-
Warm to RT or reflux (THF: 66°C). Reaction is usually fast (<1 h).
Thiols:
-
Method: Combine Thiol (1.0 equiv) and K₂CO₃ (1.5 equiv) in DMF or Acetone.
-
Add 2-chloropyrimidine.
-
Stir at RT. Thiols are highly nucleophilic; heating is rarely required and may promote bis-substitution.
Advanced Topic: Regioselectivity in 2,4-Dichloropyrimidines
When starting with 2,4-dichloropyrimidine , regioselectivity is the primary challenge.
-
Standard Rule: Substitution occurs at C4 first.
-
Reason: The LUMO coefficient is largest at C4, making it the most electrophilic site.
-
-
Reversing Selectivity (C2 Attack):
-
Sterics: A bulky substituent at C5 can block C4, forcing C2 attack.
-
Electronic Reversal: An electron-donating group (EDG) at C6 (e.g., -OMe, -NMe2) can deactivate C4, shifting preference to C2 [2].
-
Directing Groups: 2-methylsulfonyl-4-chloropyrimidine reacts with alkoxides at C2 due to hydrogen bonding between the sulfone and the incoming nucleophile [3].[3]
-
| Substrate | Nucleophile | Major Product Position | Mechanism Note |
| 2,4-Dichloropyrimidine | Amine / Alkoxide | C4 | Electronic control (LUMO at C4) |
| 2,4-Dichloropyrimidine | Thiol | C4 | Highly selective for C4 [4] |
| 5-Nitro-2,4-dichloropyrimidine | Amine | C4 | C4 highly activated by ortho-NO2 |
| 2-MeSO₂-4-Chloropyrimidine | Alkoxide | C2 | H-bond directed delivery |
Troubleshooting & Pitfalls
-
Hydrolysis (Formation of Pyrimidinones):
-
Bis-Substitution:
-
Unreactive Anilines:
-
Fix: Switch to Acid Catalysis . Use 1.0 equiv of aqueous HCl in dioxane. The protonated pyrimidine is significantly more electrophilic. Alternatively, use Pd-catalysis (Buchwald-Hartwig) if SNAr fails completely.
-
References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC) / Chem. Eur. J. URL:[Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec / QM Magic Class Chapter 29 URL:[Link]
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Source: WuXi AppTec / QM Magic Class Chapter 48 URL:[Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: National Institutes of Health (PMC) / J Am Chem Soc. URL:[Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. Source: ResearchGate / Synthesis and PI3 Kinase Inhibition URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
step-by-step functionalization of the 2-chloro position in pyrimidines
Application Note: Precision Functionalization of the Pyrimidine 2-Chloro Position
, Suzuki-Miyaura, and Buchwald-Hartwig Couplings on 2-ChloropyrimidinesAbstract & Mechanistic Introduction
The 2-chloropyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the core for countless kinase inhibitors (e.g., Imatinib analogs) and nucleotide mimetics. However, functionalizing the C2 position presents a unique "electronic paradox" compared to the C4/C6 positions.
While the C2 carbon is highly electron-deficient due to the inductive withdrawal of two adjacent nitrogen atoms, it is often less reactive toward Nucleophilic Aromatic Substitution (
This guide provides three validated workflows to navigate these electronic nuances.
Strategic Decision Matrix
Before selecting a protocol, analyze your substrate and nucleophile. The choice between thermal
Figure 1: Decision tree for selecting the optimal functionalization pathway.
Protocol A: Nucleophilic Aromatic Substitution ( )
Best For: Aliphatic amines (primary/secondary), alkoxides, and thiols. Mechanism: Addition-Elimination via Meisenheimer complex.
Expert Insight: Unlike 4-chloropyrimidine, which reacts at room temperature, 2-chloropyrimidine typically requires heat (80–120°C) or microwave irradiation. If the pyrimidine is electron-rich (e.g., has an amino group at C4), the C2 position becomes deactivated, necessitating higher temperatures or a switch to Pd-catalysis.
Standard Operating Procedure
-
Stoichiometry: Dissolve 2-chloropyrimidine (1.0 equiv) in solvent.
-
Base Addition: Add DIPEA (2.5 equiv) or
(3.0 equiv).-
Note: Inorganic bases (
) require polar solvents like DMF/DMSO. Organic bases (DIPEA) allow for n-BuOH or Dioxane.
-
-
Nucleophile: Add amine (1.2 equiv).
-
Reaction: Heat to 90°C for 4–12 hours.
-
Microwave Option: 120°C for 20 minutes (high pressure vial).
-
-
Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/DMSO), dry over
.
Optimization Table: Solvent & Base Effects
| Condition Set | Solvent | Base | Temp | Application |
| Standard | n-BuOH | DIPEA | 100°C | Robust for most aliphatic amines. |
| Polar | DMF or DMSO | 80°C | Best for acid-sensitive substrates or salt forms of amines. | |
| Low Temp | THF | NaH | 0°C | Strictly for Alkoxides/Alcohols. Generates strong nucleophile in situ. |
Protocol B: Suzuki-Miyaura Cross-Coupling
Best For: Creating C-C bonds (Aryl, Heteroaryl, Alkenyl).[1]
Mechanism: Pd(0) Oxidative Addition
Expert Insight:
2-Chloropyrimidines are excellent electrophiles for Suzuki coupling. The oxidative addition into the C2-Cl bond is rapid. However, hydrolysis of the C2-Cl to the pyrimidinone (tautomer of 2-hydroxypyrimidine) is a major side reaction in aqueous basic media. To prevent this, use minimal water or anhydrous bases (e.g.,
Standard Operating Procedure
-
Degassing: Sparge solvent (1,4-Dioxane/Water 4:1) with Nitrogen for 15 mins.
-
Catalyst Loading: Add 2-chloropyrimidine (1.0 equiv), Boronic Acid (1.3 equiv), and
(2.5 equiv). -
Catalyst: Add
(5 mol%) or (3 mol%).-
Why
? It is robust and resists dehalogenation side reactions.
-
-
Reaction: Heat to 90°C under
for 2–6 hours. -
Purification: Filter through Celite (removes Pd black), concentrate, and flash chromatography.
Figure 2: Workflow for Suzuki-Miyaura coupling minimizing hydrolysis risk.
Protocol C: Buchwald-Hartwig Amination
Best For: Anilines, Amides, and Sterically Hindered Amines (where
Expert Insight:
When
Standard Operating Procedure
-
Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.
-
Reagents: Add 2-chloropyrimidine (1.0 equiv), Amine (1.2 equiv), and
(2.0 equiv) or NaOtBu (1.4 equiv).-
Warning: NaOtBu is strong; ensure your substrate tolerates it. If not, use
.
-
-
Catalytic System: Add
(2 mol%) and Xantphos (4 mol%).-
Alternative: BrettPhos Pd G3 precatalyst (excellent for very weak nucleophiles).
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene.
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Filter through Celite, wash with DCM, concentrate.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Hydrolysis (OH product) | Water in solvent + high temp + base. | Switch to anhydrous conditions (Protocol C conditions) or use KF/Alumina as base. |
| No Reaction ( | Nucleophile too weak or C2 deactivated. | Switch to Protocol C (Buchwald) or increase temp to 140°C in Microwave. |
| Regio-scrambling | Substrate has halogens at C2 and C4. | Rule of Thumb: C4 reacts first in |
| Protodehalogenation | Pd-catalyzed reduction of Cl to H. | Switch solvent from alcoholic/DMF to Toluene. Increase substrate concentration. |
References
-
Regioselectivity of 2,4-Dichloropyrimidines
-
Wuxi AppTec Chemistry Service.[4] "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
-
-
Suzuki Coupling Optimization
- BenchChem Protocols. "General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine/Pyrimidine."
-
Buchwald-Hartwig Ligand Selection
-
Organic Chemistry Portal.[5] "Buchwald-Hartwig Cross Coupling Reaction - Ligand Effects."
-
-
Inverting Selectivity (C2 vs C4)
- National Institutes of Health (PMC). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Butylphenyl)-2-chloropyrimidine
[1]
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4-(4-Butylphenyl)-2-chloropyrimidine Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling (Regioselective)[1]
Introduction: The Regioselectivity Challenge
Welcome to the Technical Support Center. You are likely experiencing difficulty with the synthesis of This compound . This molecule is a critical intermediate, often used in liquid crystal mesogens and pharmaceutical scaffolds.
The core challenge in this synthesis is regioselectivity . The starting material, 2,4-dichloropyrimidine, has two electrophilic sites.[1] While the C4 position is electronically more activated towards oxidative addition than the C2 position, the energy difference is not infinite. Poor control over reaction parameters leads to three common failure modes:
-
Bis-coupling: Formation of 2,4-bis(4-butylphenyl)pyrimidine.[1]
-
Incomplete Conversion: Stalled reaction with remaining starting material.[1]
-
Hydrolysis: Loss of the C2-chloride to form the pyrimidinone (2-hydroxy) derivative.
This guide provides a self-validating logic to navigate these issues.
Module 1: Reaction Optimization (The Suzuki Coupling)
Q1: Why am I getting significant amounts of the 2,4-disubstituted (bis) byproduct?
Diagnosis: You have lost kinetic control.[1] While C4 is more reactive, once the mono-product is formed, it is still an aryl chloride capable of undergoing a second coupling if the local concentration of boronic acid is high or the temperature is excessive.
Corrective Actions:
-
Stoichiometry Control: Do not use an excess of boronic acid. Use exactly 0.95 to 1.0 equivalents relative to the pyrimidine. It is better to have unreacted 2,4-dichloropyrimidine (which is easy to remove via sublimation or column) than the bis-product (which is difficult to separate).[1]
-
Temperature Ceiling: The C4-coupling often proceeds at room temperature to 60°C .[1] The C2-coupling typically requires temperatures >80°C. If you are refluxing in toluene/water (approx. 90-100°C) from the start, you are accelerating the side reaction.
-
Protocol Adjustment: Run the reaction at 40–50°C. Only increase if TLC shows no progress after 4 hours.
-
-
Reverse Addition: Add the boronic acid solution slowly to the catalyst/pyrimidine mixture. This keeps the instantaneous concentration of boronic acid low.
Q2: The reaction stalls at 60% conversion. Should I add more catalyst?
Diagnosis: Before adding catalyst, check for oxygen poisoning .[1] Pyrimidine couplings are sensitive.[1][2] If the reaction mixture turns black (precipitated Pd black) early, your catalyst is dead.
Corrective Actions:
-
Degassing is Critical: Sparging with argon for 10 minutes is often insufficient for scale-up.[1] Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system before adding the catalyst.
-
Ligand Switch: If using
and conversion is poor, the oxidative addition into the electron-deficient pyrimidine might be sluggish. Switch to a catalyst with a bulky, electron-rich ligand like or XPhos Pd G2 .[1] These facilitate oxidative addition at lower temperatures, preserving regioselectivity.[1]
Q3: Which solvent system maximizes C4-selectivity?
Recommendation:
Avoid pure polar aprotic solvents (like DMF) if possible, as they can accelerate non-selective
-
Gold Standard: DME (Dimethoxyethane) / Water (2:1) or Toluene / Ethanol / Water (4:1:1) .[1]
-
Why: The biphasic nature (or aqueous mix) allows for the use of inorganic bases like
, which are milder than alkoxides, reducing the risk of base-mediated hydrolysis of the chloride.
Module 2: Work-up & Purification
Q4: I see a new spot on TLC that doesn't move (baseline). Is it my product?
Diagnosis:
This is likely 2-hydroxy-4-(4-butylphenyl)pyrimidine , resulting from the hydrolysis of your C2-chloride.[1] The C2 position is flanked by two nitrogen atoms, making it highly susceptible to nucleophilic attack by hydroxide ions (
Corrective Actions:
-
Quench Rapidly: Do not let the reaction stir overnight once complete.
-
pH Management: During extraction, do not use strong acid to neutralize, as this can protonate the pyrimidine and trap it in the aqueous phase. Neutralize to pH 7-8 with dilute
or 1M HCl carefully. -
Drying: Dry the organic layer immediately over
to remove residual basic water.
Q5: How do I separate the product from the butylphenyl boronic acid homocoupling product?
Diagnosis: The homocoupling product (4,4'-dibutylbiphenyl) is non-polar, similar to your product.[1]
Purification Strategy:
-
Recrystallization (Preferred): The target molecule (chloropyrimidine with a butyl chain) often crystallizes well from cold Hexanes or Methanol/Water . The homocoupling byproduct is often much more soluble in hexanes.
-
Test: Dissolve crude in minimum hot hexanes, cool to -20°C.
-
-
Column Chromatography: If you must column, use a gradient of Hexanes -> 5% EtOAc/Hexanes .[1] The non-polar bis-butylphenyl impurity usually elutes first.[1]
Visualizing the Logic
Diagram 1: Reaction Pathway & Selectivity Control
This diagram illustrates the kinetic competition between the desired C4-coupling and the undesired side reactions.
Caption: Kinetic pathway showing the dominance of C4-activation (Green) vs. failure modes (Red) driven by excess heat or reagents.[1]
Diagram 2: Troubleshooting Decision Tree
Follow this workflow when your yield is suboptimal.
Caption: Diagnostic flowchart for identifying and correcting reaction conditions based on observed impurities.
Experimental Protocol: The "Gold Standard"
This protocol is designed to prioritize regioselectivity over speed.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv, 10 mmol)[1]
-
4-Butylphenylboronic acid (0.98 equiv , 9.8 mmol)[1]
-
(0.03 equiv) or
(0.02 equiv)[1] -
Sodium Carbonate (
) (2.0 equiv)[1] -
Solvent: DME / Water (2:1 ratio) - Degassed [1]
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve 2,4-dichloropyrimidine in DME.
-
Activation: Add the Pd catalyst and stir under Argon for 5 minutes.
-
Addition: Add the aqueous
solution (degassed). -
Controlled Reaction: Add the boronic acid.
-
Tip: If doing >5g scale, add the boronic acid as a solution in DME dropwise over 1 hour.
-
-
Temperature: Heat to 50°C (Internal temperature). Monitor by TLC every hour.
-
Stop Condition: Stop when the boronic acid is consumed. Do not wait for complete consumption of the dichloropyrimidine if it means risking bis-coupling.
-
-
Work-up: Cool to RT. Dilute with Ethyl Acetate.[3] Wash with water (x2) and Brine (x1).[1] Dry over
.[1][4] -
Purification: Recrystallize from Hexanes. If oil persists, flash chromatography (100% Hexanes -> 5% EtOAc).[1]
Quantitative Data Summary
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Boronic Acid Equiv | 1.1 - 1.2 eq | 0.95 - 1.0 eq | Prevents bis-coupling; increases isolated yield of mono-product.[1] |
| Temperature | Reflux (80-100°C) | 40 - 60°C | drastically improves regioselectivity (C4 vs C2).[1] |
| Base | Reduces hydrolysis of the C2-Cl bond.[1] | ||
| Catalyst | Zero-valent Pd species preferred to prevent induction period.[1] |
References
-
Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine
-
Microwave-Assisted Optimization
-
Hydrolysis & Side Reactions
-
General Synthesis of 2-Chloropyrimidines
Sources
- 1. 2-Chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis method of 2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 10. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 11. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of 4-(4-Butylphenyl)-2-chloropyrimidine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 4-(4-Butylphenyl)-2-chloropyrimidine via recrystallization. The content is structured to address common challenges and provide both theoretical grounding and practical, field-proven protocols.
Part 1: Solvent Selection Strategy for this compound
The molecular structure of this compound, featuring a non-polar butylphenyl group and a semi-polar chloropyrimidine ring, dictates a nuanced approach to solvent selection. The principle of "like dissolves like" is a useful starting point, suggesting that solvents of intermediate polarity or specific mixed-solvent systems will be most effective.[1] An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, ensuring high recovery of the purified product upon cooling.[2][3][4]
Q: How do I select a promising single solvent for my initial experiments?
A: Your goal is to find a solvent where the target compound exhibits a steep solubility curve with respect to temperature.[5] Based on the structure of this compound, which contains aromatic rings, alcohols and aromatic hydrocarbons are excellent starting points.[6]
Recommended Single-Solvent Candidates:
Begin by testing small quantities of your crude material against the solvents listed in the table below. A good candidate will require heating to dissolve the solid but will show significant crystal formation upon cooling to room temperature and then in an ice bath.
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Expected Behavior |
| Isopropanol (IPA) | 82 | 13.4 | Often an excellent choice for compounds with moderate polarity. The hydroxyl group interacts with the pyrimidine ring, while the alkyl chain solubilizes the butylphenyl group at higher temperatures. |
| Ethanol (95%) | 78 | 24.3 | A highly effective general-purpose solvent for many organic compounds.[4] Its polarity may lead to slightly higher solubility at room temperature compared to IPA, potentially impacting yield. |
| Toluene | 111 | 2.4 | An excellent solvent for aromatic compounds, known for producing high-quality crystals.[4][6] Its high boiling point requires careful handling but can be advantageous for dissolving stubborn impurities. |
| Ethyl Acetate | 77 | 6.0 | A good general-purpose solvent for compounds of intermediate polarity.[4] Its lower boiling point makes it easy to remove from the final product. |
| Acetone | 56 | 20.7 | A strong, polar aprotic solvent. Its low boiling point can sometimes make it difficult to maintain a saturated solution without significant evaporation.[4] |
Q: When should I consider a mixed-solvent system?
A: A mixed-solvent system, also known as a solvent/anti-solvent recrystallization, is often the solution when no single solvent provides the ideal solubility profile.[4][8] This technique is particularly useful if your compound is either too soluble in one solvent or almost completely insoluble in another, across all temperature ranges.
The strategy involves dissolving the compound in a minimal amount of a "good" or "soluble" solvent while hot, followed by the slow, dropwise addition of a miscible "bad" or "anti-solvent" in which the compound is insoluble.[3][9] This precisely reduces the compound's solubility in the hot mixture to the point of saturation, promoting crystallization upon cooling.[9]
Promising Mixed-Solvent Systems:
-
Ethanol / Water: A classic pair where the compound dissolves in hot ethanol, and water is added as the anti-solvent.
-
Toluene / Hexane: An excellent choice for non-polar to moderately polar compounds. Dissolve in hot toluene and add hexane as the anti-solvent.
-
Ethyl Acetate / Hexane: A versatile system that is easy to handle due to the relatively low boiling points of both solvents.
Part 2: Experimental Protocols
These protocols are designed as robust starting points. Meticulous execution is key to achieving high purity and yield.
Protocol 1: Single-Solvent Recrystallization Workflow
This procedure outlines the fundamental steps for purification using a single, optimized solvent.[4][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture to a gentle boil while stirring to fully dissolve the solid.
-
Achieving Saturation: Continue adding small portions of the hot solvent until the compound is just fully dissolved. Avoid adding a large excess of solvent, as this is the most common reason for poor yield.[10]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to remain in the "mother liquor".[3]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and recovery.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Air dry the crystals on the filter paper, then transfer them to a watch glass or drying dish to dry completely.
Caption: Single-Solvent Recrystallization Workflow.
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during recrystallization in a direct question-and-answer format.
Q: No crystals have formed after cooling, even in an ice bath. What went wrong?
A: This is typically due to one of two reasons:
-
Excess Solvent: This is the most frequent cause.[10] The solution is not supersaturated because too much solvent was added during the dissolution step, keeping the compound soluble even at low temperatures.
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[11] Allow it to cool again.
-
-
Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not initiated.
-
Solution 1 (Scratching): Gently scratch the inside of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][10]
-
Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the cooled solution. This provides a template for further crystal formation.[8][10][12]
-
Q: My compound "oiled out," forming a liquid layer instead of crystals. How do I fix this?
A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution at a temperature above its own melting point. This is common when the compound is significantly impure, depressing its melting point.[10][11]
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) to ensure the compound stays in solution longer as it cools.[11]
-
Solution 2: Ensure a very slow cooling rate. You can insulate the flask to prevent rapid temperature drops, which favor oiling out over crystallization.[10]
-
Solution 3: Consider a different solvent or solvent system with a lower boiling point.
Q: The recovery yield is very low. How can I improve it?
A: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.[11]
-
Cause 1 (Excess Solvent): As mentioned, using too much solvent during dissolution is a primary cause. Use the absolute minimum amount of hot solvent required.
-
Cause 2 (Incomplete Crystallization): Ensure the solution is cooled in an ice bath for a sufficient amount of time (30-60 minutes) to maximize precipitation.
-
Cause 3 (Inappropriate Solvent Choice): The compound may be too soluble in the chosen solvent, even when cold. You may need to screen for a different solvent or switch to a mixed-solvent system where the anti-solvent drastically reduces solubility at low temperatures.
-
Solution: You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling, though this crop may be less pure.[4]
Q: The final product is still impure. What happened?
A: Impurities in the final product usually result from one of two issues:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice.[11] This is why slow, undisturbed cooling is paramount.[3]
-
Poor Solvent Selection: The chosen solvent may not effectively differentiate between the desired compound and a specific impurity, meaning both crystallize out together. If an impurity has a very similar solubility profile to your product, you may need to try a different solvent system or an alternative purification method like column chromatography.[5]
Caption: Troubleshooting Decision Tree for Recrystallization.
References
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Reddit. (2014, August 5). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
- Unknown Source. (n.d.). recrystallization-2.doc.pdf.
-
International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]
-
Organic Syntheses. (1955). 2-chloropyrimidine. Org. Synth. 35, 34. Retrieved from [Link]
- Unknown University Source. (n.d.). Experiment 2: Recrystallization.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
- Unknown Source. (n.d.). Recrystallization.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Unknown Source. (n.d.). Guide for crystallization.
-
Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]
-
Srini Chem. (2025, August 2). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]
-
PubChem. (2026, January 3). 2,4-Bis(4-tert-butylphenyl)-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2- chloro-pyrimidine derivatives.
-
Angene. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]
-
PubChem. (n.d.). 4-(tert-Butyl)-2-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing 2-chloropyrimidine.
-
MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-chloropyrimidine.
-
PubChem. (n.d.). 4'-tert-Butyl-4-chlorobutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. mt.com [mt.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. microchemicals.com [microchemicals.com]
- 8. LabXchange [labxchange.org]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
Technical Support Center: Chloropyrimidine Reaction Optimization
Subject: Thermal Optimization & Troubleshooting for Chloropyrimidine Derivatives
Role: Senior Application Scientist Status: Operational
Introduction: The Thermal Paradox of Chloropyrimidines
Welcome to the technical support center. If you are working with chloropyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine), you are likely facing a "thermal paradox." These substrates are highly electrophilic, making them prone to rapid, exothermic nucleophilic aromatic substitution (
This guide moves beyond generic advice. We analyze the Hammett electronic effects , kinetic vs. thermodynamic control , and process safety parameters to optimize your reaction temperature.
Module 1: Regioselectivity & Kinetic Control ( )
User Query: "I am reacting 2,4-dichloropyrimidine with an amine. I’m targeting the C4-position, but I’m seeing significant C2-substitution and bis-substituted byproducts. How do I fix this using temperature?"
Technical Diagnosis:
The C4 position in 2,4-dichloropyrimidine is naturally more electrophilic than C2 due to the inductive effect of the adjacent N3 nitrogen and the resonance stabilization of the Meisenheimer intermediate. However, this selectivity is kinetic . As temperature increases, the reaction overcomes the slightly higher activation energy (
Optimization Protocol:
-
Cryogenic Addition: Initiate the reaction at -10°C to 0°C . This keeps the system under strict kinetic control, favoring C4 substitution almost exclusively.
-
Exotherm Management: The reaction is exothermic. If the internal temperature spikes during amine addition, you risk "thermal runaway" into the C2-activation window. Use a jacketed reactor or slow addition rates to maintain
. -
The "Warm-Up" Phase: Only allow the reaction to reach Room Temperature (RT) after TLC/HPLC confirms consumption of the starting material.
Decision Logic: Regiocontrol Strategy
Figure 1: Decision logic for targeting C4 vs. C2 positions based on temperature and kinetic control.
Module 2: High-Energy Barriers (Suzuki/Buchwald Couplings)
User Query: "My Suzuki coupling on a 2-chloropyrimidine intermediate is stalled at 80°C. Should I just crank the heat to 120°C?"
Technical Diagnosis: Chlorides are poor leaving groups for Pd-oxidative addition compared to bromides or iodides. The C-Cl bond on a pyrimidine is stronger than on a phenyl ring. While heating helps, excessive heat (>110°C) in aqueous base (standard Suzuki conditions) promotes hydrolysis of the chloride to a hydroxyl group (forming a pyrimidinone), effectively killing the reaction.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 90°C - 105°C | Optimal window. Below 90°C, oxidative addition is rate-limiting. Above 110°C, hydrolysis competes. |
| Solvent | 1,4-Dioxane/Water (2:1) | Dioxane boils at 101°C, providing a natural "temperature cap" to prevent overheating without pressurized vessels. |
| Catalyst | Switch Ligand | Instead of heating, lower the |
| Base | If hydrolysis is high, switch to anhydrous conditions using suspended base in Toluene/Dioxane. |
Advanced Tip: Use Microwave Irradiation for stubborn substrates. The rapid dielectric heating allows you to reach 120°C for short bursts (5-10 mins), pushing the coupling faster than the rate of hydrolysis.
Module 3: Stability & Side Reactions (Hydrolysis)
User Query: "I am seeing a mass peak M+16 or M-18 (depending on ionization) in my LCMS. Is this oxidation?"
Technical Diagnosis:
This is likely hydrolysis .[1] The chloropyrimidine is converting to a hydroxypyrimidine (tautomerizing to a pyrimidinone). This is an
-
Risk Factor: High pH (bases like NaOH/KOH) + High Temperature + Aqueous solvent.
Hydrolysis Rate vs. Temperature Data: Data approximated based on pseudo-first-order kinetics for 2,4-dichloropyrimidine in 1:1 THF/Water at pH 10.
| Temperature | Status | |
| 20°C | > 48 Hours | Stable |
| 50°C | ~ 6 Hours | Monitor Closely |
| 80°C | < 45 Minutes | Critical Risk |
Correction Protocol:
-
Lower the pH: Switch from Carbonate/Hydroxide bases to Fluoride bases (CsF) or mild organic bases (
) if compatible with the coupling. -
Dry Solvents: Move to anhydrous DMF or Toluene.
-
Temperature Step-Down: If the reaction requires 100°C but hydrolysis is occurring, run at 80°C for longer time (24h) rather than 100°C for 2h.
Module 4: Process Safety & Thermal Runaway
User Query: "We are scaling up a nucleophilic substitution on 4,6-dichloropyrimidine. The DSC shows an exotherm at 180°C. Are we safe running at 100°C?"
Technical Diagnosis:
Not necessarily. The "Rule of 100" (Process Safety) suggests maintaining a 100°C margin between process temperature and the Onset of Decomposition (
Safety Workflow:
Figure 2: Thermal safety assessment workflow for scaling chloropyrimidine reactions.
Scale-Up Protocol:
-
Dosing Control: Never add all reagents at once. Use "Dosing Controlled" mode—add the amine/nucleophile slowly so the cooling jacket can keep up with the heat generation rate (
). -
Accumulation Check: Ensure the reaction is instantaneous at the dosing temperature. If the reaction is slow at low temp, reagents accumulate. If the temperature then rises, all accumulated reagents react at once
Explosion.-
Test: Stop dosing. If heat generation stops immediately, you are safe (reaction is dosing-controlled).
-
References
-
Regioselectivity Mechanisms
-
Suzuki Coupling Optimization
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
- Source: Molecules (MDPI).
-
URL:[Link]
-
Process Safety & Calorimetry
-
Hydrolysis Kinetics
- Title: Hydrolysis Kinetics for 2-Chloropyridine (Analogous System)
- Source: Ind. Eng. Chem. Res.
-
URL:[Link]
Sources
Technical Support Center: Palladium Removal from Pyrimidine Scaffolds
Ticket ID: PD-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Strategy for reaching ICH Q3D limits in nitrogen-rich heterocycles
Diagnostic Triage: Why is this difficult?
If you are reading this, you likely have a pyrimidine, pyridine, or quinazoline product that is holding onto palladium despite standard workups.
The Root Cause: Pyrimidines are not just substrates; they are ligands. The basic nitrogen atoms in the pyrimidine ring (pKa ~1.3–2.0) compete with your removal agents for the metal center. Unlike simple aromatics where Pd remains as a loose colloidal suspension, pyrimidines often form stable, soluble Pd(II)-N-heterocycle complexes .
Standard filtration (Celite) removes colloidal Pd(0) but passes soluble Pd(II) complexes straight through to your final product. You must break this coordination bond to remove the metal.
Decision Matrix: Select Your Protocol
Do not guess. Use this logic flow to select the correct remediation strategy based on your product's physical properties and the nature of the Pd residue.
Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on impurity state and solvent system.
Experimental Protocols
Protocol A: The "L-Cysteine Wash" (High Efficiency, Low Cost)
Best for: Soluble Pd(II) complexes where the product is soluble in organic solvents (EtOAc, DCM, Toluene).
This method utilizes the high affinity of the thiol and amine groups in L-Cysteine to strip Pd from the pyrimidine nitrogen.
Reagents:
-
L-Cysteine (or N-Acetyl-L-Cysteine)[1]
-
Sodium Thiosulfate (optional booster)
-
Organic Solvent (EtOAc or DCM)
Step-by-Step:
-
Preparation: Dissolve your crude pyrimidine product in the organic solvent (10 volumes).
-
The Wash: Prepare a 10% (w/v) aqueous solution of L-Cysteine. The amount of L-Cysteine should be 20–50 equivalents relative to the estimated Pd content (or 10-20 wt% relative to the product if Pd content is unknown).
-
Extraction: Add the aqueous L-Cysteine solution to the organic phase.
-
Heat & Stir: Critical Step. Heat the biphasic mixture to 40–50°C and stir vigorously for 1–2 hours. Room temperature stirring is often insufficient to break the Pyrimidine-Pd bond.
-
Separation: Cool to room temperature. Separate the layers. The Pd will migrate to the aqueous layer (often turning it dark yellow/brown).
-
Rinse: Wash the organic layer with water (2x) to remove residual cysteine, then brine. Dry over Na₂SO₄ and concentrate.
Technical Insight: If L-Cysteine fails, try Trimercaptotriazine (TMT) sodium salt in the aqueous phase. TMT forms a highly stable, insoluble precipitate with Pd that sits at the interface.
Protocol B: Functionalized Silica Scavenging (Precision Removal)
Best for: API steps, high-value intermediates, or when aqueous workup is impossible.
For pyrimidines, standard thiol scavengers often fail because the pyrimidine competes for the Pd. You need a "chelating" scavenger.
Scavenger Selection Guide:
| Scavenger Type | Functional Group | Specificity | Recommendation for Pyrimidines |
| SiliaMetS® Thiol | Propylthiol (-SH) | Broad spectrum (Pd(0)/Pd(II)) | Tier 2. Good for colloidal Pd, but may struggle with coordinated Pd(II). |
| SiliaMetS® DMT | Dimercaptotriazine | Pd(II), Ru, Rh, Ir | Tier 1 (Best). The chelating nature of DMT outcompetes the pyrimidine nitrogen. |
| SiliaMetS® Thiourea | Thiourea | Pd(II), Electrophiles | Tier 3. Use only if DMT fails; good for highly polar solvents. |
Step-by-Step (Batch Mode):
-
Loading: Add 4–8 equivalents of SiliaMetS® DMT relative to the residual Pd content. If Pd content is unknown, start with 10 wt% scavenger relative to the product.
-
Solvent: Works best in THF, EtOAc, or MeOH. Avoid DMF if possible (DMF stabilizes Pd).
-
Temperature: Heat to 50–60°C .
-
Why? Kinetic energy is required to overcome the activation energy of ligand exchange (swapping Pyrimidine for Scavenger).
-
-
Time: Stir for 4–12 hours.
-
Filtration: Filter through a 0.45 µm membrane or a fine frit. The Pd remains bound to the silica.
Comparative Efficiency Data
The following data summarizes typical removal rates for a Suzuki coupling product (Pyrimidine-based) starting with ~800 ppm Pd.
| Method | Reagent | Conditions | Final Pd (ppm) | Yield Recovery |
| Control | Celite Filtration | RT, DCM | 650 | 98% |
| Adsorption | Activated Carbon (Darco KB-B) | 50°C, 2h | 85 | 88% (Loss) |
| Scavenger | SiliaMetS® Thiol | 50°C, 4h | 45 | 96% |
| Scavenger | SiliaMetS® DMT | 50°C, 4h | < 5 | 97% |
| Extraction | L-Cysteine Wash | 45°C, 3 washes | < 10 | 95% |
Troubleshooting FAQs
Q: I used Activated Carbon, but my yield dropped by 15%. Why? A: Activated carbon is non-selective. It adsorbs planar aromatic systems—exactly what a pyrimidine is.
-
Fix: Switch to SiliaMetS® DMT (chemoselective) or use "C-Cysteine" (chemically modified carbon) which is more selective than bulk charcoal.
Q: The scavenger didn't work; Pd is still >100 ppm. A: Check your solvent. Are you using DMSO or DMF? These are strong Lewis bases that stabilize Pd.
-
Fix: Perform a solvent swap to Isopropyl Acetate or THF before adding the scavenger. If you must use DMF, increase temperature to 80°C and double the scavenger loading.
Q: My product is colored (yellow/orange) even after scavenging. A: Color often indicates trace conjugated organic impurities or persistent Pd-clusters.
-
Fix: Run a short silica plug with 1% triethylamine in the eluent. The amine modifies the silica surface activity and helps detach "sticky" metal complexes.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. Link
-
ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. International Council for Harmonisation.[2] Link
-
Biotage. (2023). Metal Scavenging User Guide: Strategies for API Purification. Link
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(4-Butylphenyl)-2-chloropyrimidine
An in-depth technical guide by a Senior Application Scientist.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 4-(4-Butylphenyl)-2-chloropyrimidine. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower users to resolve issues encountered during process scale-up.
The most industrially viable and common route for synthesizing this target molecule involves a two-stage process:
-
Chlorination of Uracil: The conversion of readily available pyrimidine-2,4-diol (uracil) to the key intermediate, 2,4-dichloropyrimidine.
-
Regioselective Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 2,4-dichloropyrimidine and 4-butylphenylboronic acid to form the final product.
This document is structured to follow this synthetic workflow, addressing potential issues at each critical stage.
Part 1: Synthesis of 2,4-Dichloropyrimidine Intermediate
The transformation of uracil into 2,4-dichloropyrimidine is a foundational step in heterocyclic chemistry, typically achieved using phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent.[1] While effective, this step presents significant challenges, particularly during scale-up.
Experimental Workflow: Uracil Chlorination
Caption: Workflow for the synthesis of 2,4-dichloropyrimidine from uracil.
Frequently Asked Questions (FAQs): Uracil Chlorination
Q1: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent? A1: POCl₃ is highly effective for converting the keto-enol tautomers of uracil into their corresponding chloroaromatic forms.[1] It serves a dual role as both the reagent and the solvent, which simplifies the reaction setup. Its high boiling point allows the reaction to be conducted at elevated temperatures, ensuring complete conversion.
Q2: What is the purpose of adding a tertiary amine like N,N-dimethylaniline? A2: Tertiary amines or their salts can act as catalysts to facilitate the chlorination reaction.[1] They activate the uracil substrate, making it more susceptible to nucleophilic attack by the chlorinating species derived from POCl₃, often leading to faster reaction times and higher yields.
Q3: Is the quenching of POCl₃ really that hazardous? A3: Yes. The reaction between POCl₃ and water is violently exothermic and releases large volumes of corrosive HCl gas.[1] On an industrial scale, this poses a significant risk of an uncontrollable thermal runaway.[2] Therefore, a controlled work-up, such as removing the bulk of the excess POCl₃ by distillation before slowly and carefully adding the residue to a large volume of ice, is critical for safety.
Troubleshooting Guide: Uracil Chlorination
Q: My reaction is sluggish, showing incomplete conversion of uracil even after extended reflux. A:
-
Potential Cause 1: Insufficient Reagent. While POCl₃ is often used in excess as the solvent, a significant amount is consumed during the reaction. Ensure the molar ratio is adequate.
-
Potential Cause 2: Low Temperature. The reaction requires sufficient thermal energy to proceed to completion. Verify that the internal reaction temperature is reaching the reflux point of POCl₃ (around 105-110°C).[1][3]
-
Solution: Confirm the internal temperature with a calibrated probe. If the temperature is correct, consider adding a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to accelerate the reaction.[1] Monitor progress closely using an appropriate analytical method like HPLC.
Q: The work-up is difficult, resulting in a dark, oily product that is hard to purify. A:
-
Potential Cause 1: Inefficient Quenching. A poorly controlled quench can lead to localized heating and the formation of polymeric byproducts.
-
Potential Cause 2: Incomplete POCl₃ Removal. Significant amounts of residual POCl₃ in the work-up can complicate phase separation and product isolation.
-
Solution: Improve the vacuum distillation step to remove as much excess POCl₃ as possible before the quench.[3] The quench should be performed by adding the reaction residue slowly to a vigorously stirred vessel containing a large excess of crushed ice.[4] For purification, vacuum distillation of the crude 2,4-dichloropyrimidine is typically the most effective method at scale.[2]
| Parameter | Typical Industrial Condition | Justification |
| Reagents | Uracil, POCl₃ | POCl₃ acts as both solvent and chlorinating agent.[1] |
| Catalyst | N,N-Dimethylaniline or Pyridine (Optional) | Accelerates the reaction rate.[1] |
| Temperature | 105-110 °C (Reflux) | Ensures complete conversion.[3] |
| Time | 3.5 - 4 hours | Typical duration for complete conversion, monitored by TLC/HPLC.[1] |
| Work-up | 1. Vacuum distillation of excess POCl₃. 2. Quench on ice. | Safety-critical step to manage exothermic reaction.[2][3] |
| Purification | Vacuum Distillation | Most effective method for achieving high purity at scale.[2] |
Part 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used C-C bond-forming reaction in the pharmaceutical industry due to its high functional group tolerance and relatively mild conditions.[5][6] In this synthesis, it is used to couple 2,4-dichloropyrimidine with 4-butylphenylboronic acid. A key challenge is achieving regioselectivity, as the two chlorine atoms on the pyrimidine ring have different reactivities. The C4 position is generally more reactive towards nucleophilic substitution and oxidative addition in Suzuki couplings, allowing for selective synthesis.[1][7]
Troubleshooting Workflow: Suzuki Coupling
Caption: Decision tree for troubleshooting a sluggish Suzuki coupling reaction.
Frequently Asked Questions (FAQs): Suzuki Coupling
Q1: How is the regioselective reaction at the C4 position of 2,4-dichloropyrimidine achieved? A1: The chlorine atom at the C4 position of the pyrimidine ring is electronically more susceptible to oxidative addition by the palladium catalyst compared to the C2 chlorine. This inherent difference in reactivity allows for a selective reaction under controlled conditions. By carefully managing temperature and reaction time, the C4-substituted product can be formed as the major isomer.[7]
Q2: Why is degassing the reaction mixture so critical for success? A2: The active catalytic species in the Suzuki reaction is a Palladium(0) complex. Oxygen can readily oxidize this Pd(0) to Pd(II), rendering it inactive in the catalytic cycle.[6][8] Oxygen can also lead to the oxidation of phosphine ligands, which are essential for stabilizing the palladium center.[8] Furthermore, the presence of oxygen is a primary cause of the unwanted homocoupling of the boronic acid starting material.[8] Rigorous degassing by sparging with an inert gas (nitrogen or argon) or through freeze-pump-thaw cycles is mandatory for a successful and clean reaction.[9]
Q3: What are the most common side products and how can they be minimized? A3: The most common side products are:
-
Homocoupled Boronic Acid (4,4'-dibutyl-1,1'-biphenyl): This arises from the oxidative coupling of two molecules of the boronic acid, often due to the presence of oxygen. Minimization is achieved through meticulous degassing.[8]
-
Dehalogenated Starting Material (2-chloropyrimidine): This can occur through various pathways, including protodeboronation of the boronic acid followed by reduction. Using fresh, high-purity boronic acid or more stable boronic esters (like pinacol esters) can help.[8][9]
-
Double-Coupled Product (2,4-bis(4-butylphenyl)pyrimidine): This forms if the reaction is allowed to proceed at too high a temperature or for too long, causing the less reactive C2 chlorine to also undergo coupling.[10] Careful reaction monitoring is key to stopping the reaction once the desired mono-coupled product is maximized.
Troubleshooting Guide: Suzuki Coupling
Q: My reaction shows very low conversion, with significant starting material remaining. A:
-
Potential Cause 1: Catalyst Deactivation. This is the most common issue. The palladium catalyst is sensitive to air, moisture, and impurities.[5][6]
-
Potential Cause 2: Poor Boronic Acid Quality. Boronic acids can degrade over time, especially if not stored properly.[8]
-
Potential Cause 3: Suboptimal Base or Solvent. The choice of base and solvent is critical for the transmetalation step of the catalytic cycle. The base must be strong enough but not so strong as to cause degradation.[9]
-
Solution:
-
Verify Reagent Quality: Use fresh, high-purity boronic acid and palladium catalyst/ligand from a reliable source. Consider using more stable boronic esters if degradation is suspected.[8]
-
Ensure Rigorous Inert Conditions: Improve your degassing procedure for all solvents and reagents. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[6]
-
Optimize Reaction Conditions: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water).[9] Temperature is also a critical parameter; a reaction that stalls at 80°C may proceed at 90-100°C, but excessive heat can cause catalyst decomposition.[6][8]
-
Q: I am observing a significant amount of the undesired 2,4-bis(4-butylphenyl)pyrimidine isomer. A:
-
Potential Cause: Over-reaction. The reaction conditions (temperature, time) are too harsh, leading to a loss of regioselectivity and reaction at the less-reactive C2 position.
-
Solution:
-
Reduce Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of conversion at the C4 position.
-
Monitor Closely: Use HPLC to monitor the reaction progress. Stop the reaction as soon as the formation of the desired mono-substituted product plateaus and before significant amounts of the di-substituted product begin to form.
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess, which can drive the formation of the di-substituted product.
-
| Parameter | Typical Starting Point | Justification & Optimization Notes |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a Pd(0) source. Pd(II) sources like Pd(dppf)Cl₂ are reduced in situ.[8] Loading is typically 0.5-2 mol%. |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific catalyst system used.[8] |
| Base | K₂CO₃ (2.2 equiv) | Carbonates and phosphates are common. The choice can significantly impact yield.[6][9] |
| Solvent | Dioxane/Water or Toluene/Water (e.g., 7:3) | The aqueous phase is crucial for base solubility and facilitating the catalytic cycle.[6][9] Must be thoroughly degassed. |
| Temperature | 80-100 °C | A critical parameter that must be optimized. Too low leads to incomplete reaction; too high causes degradation and side products.[6] |
| Boronic Acid | 1.1 - 1.4 equivalents | A slight excess is used to drive the reaction to completion.[6] |
Part 3: Product Purification and Quality Control
At an industrial scale, purification must be robust, scalable, and efficient. The final product must meet stringent purity specifications, including the absence of process-related impurities and residual heavy metals like palladium.
Frequently Asked Questions (FAQs): Purification & QC
Q1: What is the most common method for purifying the final product at scale? A1: The most common method is crystallization. It is highly effective for removing both process-related impurities and residual palladium. Developing a robust crystallization process involves screening various solvents and anti-solvents to find conditions that provide high purity and yield.
Q2: How are toxic palladium residues removed to meet regulatory limits (typically <10 ppm)? A2: While a well-designed crystallization can remove the bulk of the palladium, specialized techniques are often required. These include:
-
Scavengers: Using reagents with high affinity for palladium (e.g., thiol-functionalized silica) to bind and remove it from the product solution before crystallization.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium.
-
Optimized Work-up: Specific aqueous washes during the work-up can help extract palladium salts.[6]
Q3: What analytical techniques are essential for final product release? A3: A combination of techniques is required:
-
HPLC (High-Performance Liquid Chromatography): The primary tool for determining purity and quantifying impurities.[11][12]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the structure of the molecule and can be used for quantitative analysis (qNMR).[13]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and helps in identifying unknown impurities.[12][13]
-
GC (Gas Chromatography): Used to quantify residual solvents from the synthesis and purification steps.[14]
-
ICP-MS (Inductively Coupled Plasma Mass Spectrometry): The standard method for quantifying trace elemental impurities, especially residual palladium.
Troubleshooting Guide: Purification & QC
Q: My product oils out or fails to crystallize during the final purification step. A:
-
Potential Cause 1: High Impurity Levels. Certain impurities can act as crystallization inhibitors.
-
Potential Cause 2: Residual Solvent. The presence of a solvent in which the product is highly soluble can prevent crystallization.
-
Solution:
-
Pre-purification: Consider passing the crude product through a silica gel plug to remove polar impurities before attempting crystallization.
-
Solvent Swap: Ensure the previous solvent has been thoroughly removed by distillation/evaporation before introducing the crystallization solvent.
-
Optimize Crystallization: Conduct a systematic screening of solvents, anti-solvents, temperatures, and cooling rates. Seeding the solution with a small crystal of pure product can often induce crystallization.
-
Q: The final product has a faint color, but NMR and HPLC analysis show high purity. A:
-
Potential Cause: Trace-Level Colored Impurities. Highly colored impurities can be visible even at very low concentrations (<0.1%) that may be difficult to quantify by standard HPLC. Often, these are trace palladium species or degradation products.
-
Solution: Treat a solution of the product with a small amount of activated carbon, then filter through a bed of celite before crystallization. This is often very effective at removing color bodies.
References
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- BenchChem. (2025).
- ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- ChemicalBook. 2,4-Dichloropyrimidine synthesis.
- Google Patents. (1996).
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Bhasin, G., et al. (2009). 2,4-Dichloropyrimidine. PMC.
- MDPI. (2022).
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene.
- ResearchGate. (2015). Analytical procedures for the quality control of pharmaceuticals in terms of residual solvents content – challenges and recent developments.
- Journal of Chemical and Pharmaceutical Research. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
HPLC Method Development for 4-(4-Butylphenyl)-2-chloropyrimidine Purity
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Process Chemists
Executive Summary: The Separation Challenge
4-(4-Butylphenyl)-2-chloropyrimidine is a critical intermediate, often employed in the synthesis of liquid crystals and specific kinase inhibitors. Its structure presents a unique chromatographic dichotomy: the 2-chloropyrimidine core is prone to hydrolysis (generating polar degradants), while the 4-butylphenyl tail imparts significant lipophilicity (LogP > 4.5).
Standard generic gradient methods often fail to resolve the "critical pair"—the target compound and its des-chloro hydrolysis analog or the bis-substituted byproduct (from over-coupling during synthesis).
This guide compares two primary stationary phase chemistries—C18 (Octadecyl) vs. Phenyl-Hexyl —to determine the optimal method for purity profiling.
Strategic Comparison: C18 vs. Phenyl-Hexyl
We evaluated the performance of two industry-standard columns. The goal was to maximize resolution (
Comparative Performance Data
| Feature | Alternative A: C18 (Standard) | Alternative B: Phenyl-Hexyl (Recommended) |
| Mechanism | Hydrophobic interaction (London dispersion). | Hydrophobic + |
| Selectivity ( | High for alkyl chain differences. | High for aromatic electron density differences. |
| Resolution (Impurity B) | ||
| Peak Shape (Tailing) | ||
| Retention Time | ~12.5 min (Strong retention of butyl group). | ~10.8 min (Slightly lower hydrophobicity). |
| Verdict | Adequate for assay; poor for impurity profiling. | Superior for structural isomers and aromatic byproducts. |
Expert Insight: While C18 is the workhorse, the Phenyl-Hexyl phase provides orthogonal selectivity. The
Detailed Experimental Protocol
This protocol utilizes the Phenyl-Hexyl chemistry, validated for higher specificity.
3.1. Reagents & Equipment [1][2][3][4]
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
System: HPLC with PDA/DAD detector (e.g., Agilent 1260/Waters Alliance).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).
3.2. Mobile Phase Preparation
-
Solvent A (Aqueous): 10 mM Potassium Phosphate buffer, pH 3.0.
-
Why pH 3.0? The pyrimidine nitrogens are weakly basic. At pH 3.0, they are protonated, preventing secondary silanol interactions that cause peak tailing.
-
-
Solvent B (Organic): 100% Acetonitrile.
-
Why ACN? Acetonitrile has a lower UV cutoff (<200 nm) than Methanol and provides sharper peaks for aromatic compounds due to its dipole moment.
-
3.3. Gradient Program
Due to the high lipophilicity of the butylphenyl group, a high-strength organic gradient is required to elute the compound and clean the column.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold (Elute polar impurities) |
| 15.0 | 5 | 95 | Linear Gradient (Elute Main Peak) |
| 20.0 | 5 | 95 | Wash (Elute Bis-substituted Impurity B) |
| 20.1 | 60 | 40 | Return to Initial |
| 25.0 | 60 | 40 | Re-equilibration |
-
Column Temp: 35°C (Improves mass transfer for the bulky butyl group).
-
Detection: UV @ 254 nm (Primary) and 220 nm (Impurity sensitivity).
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl method, ensuring a self-validating logic flow.
Caption: Decision tree prioritizing Pi-Pi selectivity for aromatic impurity separation.
Impurity Fate Mapping
Understanding the origin of impurities is vital for the analyst to know what to look for. The diagram below maps the synthesis pathway to potential HPLC peaks.
Caption: Impurity fate map showing retention time (RT) predictions relative to the target.
Validation & System Suitability
To ensure the method is trustworthy (Self-Validating System), the following criteria must be met before every sample set:
-
Resolution (
): > 2.0 between the Main Peak and Impurity C (Regioisomer). -
Tailing Factor (
): NMT (Not More Than) 1.5 for the main peak. -
Precision: RSD < 2.0% for 5 replicate injections of the standard.
-
LOD/LOQ: The method should detect impurities at 0.05% area normalization.
Troubleshooting Tip: If the retention time of the main peak drifts, check the mobile phase pH. The chloropyrimidine ring electron density is sensitive to pH changes near the pKa of the pyrimidine nitrogen (~2.5 - 3.5). Precise buffering is mandatory.
References
-
Separation of Halogenated Pyrimidines: SIELC Technologies. "Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column." SIELC Application Notes. Link
-
Boronic Acid Analysis: Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Waters Application Notes. Link
-
Lipophilicity & HPLC: WuXi AppTec. "Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography." DMPK Blog. Link
-
Impurity Profiling Strategy: MDPI. "Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate." Processes, 2022. Link
-
Haloperidol Metabolite Analysis (Chlorophenyl-piperidine analogs): KoreaMed. "Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine." Translational and Clinical Pharmacology, 2016. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. ijpsonline.com [ijpsonline.com]
- 4. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate [mdpi.com]
UV-Vis absorption comparison of substituted phenylpyrimidines
Topic: Comparative Optical Analysis of Substituted Phenylpyrimidines: Electronic Effects & Solvatochromism Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Material Scientists (OLED), and Spectroscopists.
Executive Summary: The Phenylpyrimidine Chromophore
In the landscape of optoelectronics and medicinal chemistry, the phenylpyrimidine scaffold represents a "privileged structure." Its planar biaryl architecture allows for tunable electronic delocalization, making it a critical core for Organic Light-Emitting Diodes (OLEDs) and kinase inhibitors.
This guide provides a rigorous, data-driven comparison of substituted phenylpyrimidines. We move beyond basic spectral reading to analyze how substituent placement (EDG vs. EWG) alters the HOMO-LUMO gap, resulting in distinct UV-Vis absorption signatures. By understanding these shifts, researchers can rationally design derivatives with targeted optical windows or solubility profiles.
Fundamental Principles: The Electronic Baseline
Before comparing derivatives, we must establish the baseline behavior of the parent scaffold, 2-Phenylpyrimidine .
The absorption spectrum is governed by two primary electronic transitions:
- Transition (Band II): High energy, intense band (typically 240–260 nm). Originates from the aromatic conjugation between the phenyl and pyrimidine rings.
-
Transition (Band I): Lower energy, weaker band (typically 280–320 nm). Originates from the non-bonding lone pair electrons on the pyrimidine nitrogens exciting to the antibonding
orbital.
Key Insight: The pyrimidine ring is electron-deficient (
Comparative Analysis: Substituent Effects
We compare three distinct chemical environments. All data assumes a standard concentration of
The Candidates
| Compound ID | Structure Description | Electronic Nature | Primary Application |
| PP-Ref | 2-Phenylpyrimidine | Baseline / Neutral | Ligand backbone, Reference std. |
| PP-OMe | 2-(4-Methoxyphenyl)pyrimidine | Weak Donor (EDG) | Hole-transport materials |
| PP-NO2 | 2-(4-Nitrophenyl)pyrimidine | Strong Acceptor (EWG) | Electron-transport, Phosphorescent hosts |
Spectroscopic Performance Data
| Parameter | PP-Ref (Parent) | PP-OMe (EDG) | PP-NO2 (EWG) |
| 248 nm | 265 nm | 258 nm | |
| 290 nm (shoulder) | 315 nm | 335 nm | |
| Molar Absorptivity ( | ~18,000 | ~24,000 | ~28,500 |
| Visual Appearance | Colorless | Off-white / Pale Yellow | Distinct Yellow |
| Solvatochromic Shift | Negligible | Moderate (+10 nm) | Strong (+25 nm) |
Technical Interpretation
-
The Auxochromic Effect (PP-OMe): The methoxy group (-OMe) possesses lone pairs that participate in resonance (+R effect). This raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO).
-
Result: The energy gap (
) decreases, leading to a Bathochromic (Red) Shift of roughly 25 nm compared to the parent.
-
-
The "Push-Pull" Amplification (PP-NO2): The nitro group (-NO2) is a strong electron withdrawer. However, when coupled with the electron-deficient pyrimidine, one might expect a hypsochromic shift. Yet, we observe a Red Shift .[1][2]
-
Why? The extended
-conjugation across the biaryl system lowers the LUMO energy significantly. Furthermore, if any donor impurities or solvent interactions exist, the nitro group facilitates a strong Intramolecular Charge Transfer (ICT) band, pushing absorption into the visible region (>330 nm).
-
Experimental Protocol: Validated UV-Vis Workflow
Reagents & Equipment
-
Solvent: Spectroscopic Grade Acetonitrile (MeCN) (Cutoff <190 nm).
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <300nm and must be avoided.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).
Step-by-Step Methodology
-
Baseline Correction (Autozero):
-
Fill two matched quartz cuvettes with pure MeCN.
-
Run a baseline scan (200–800 nm). This subtracts solvent absorbance and cuvette mismatch.
-
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the phenylpyrimidine derivative.
-
Dissolve in 10 mL MeCN (Concentration
M). Sonicate for 5 mins to ensure complete dissolution.
-
-
Linearity Dilution Series (Critical Step):
-
Measurement:
-
Scan the sample from 800 nm down to 200 nm (Scan speed: Medium; Slit width: 1.0 nm).
-
Note: Scanning high-to-low minimizes photodegradation of sensitive samples during the setup.
-
Visualization: Experimental Workflow
The following diagram outlines the decision-making process for accurate spectral acquisition, specifically addressing the "Aggregation Check" often missed in standard guides.
Figure 1: Validated UV-Vis acquisition workflow with mandatory linearity check point.
Advanced Topic: Solvatochromism & Polarity Mapping
For researchers developing fluorescent probes or environment-sensitive dyes, the Solvatochromic effect of these derivatives is the most valuable data point.
-
The Phenomenon: Phenylpyrimidines, particularly those with "Push-Pull" architecture (e.g., PP-NO2 or amino-substituted variants), possess a highly polar excited state.
-
Positive Solvatochromism: In polar solvents (e.g., Methanol, DMSO), the solvent molecules reorient to stabilize this polar excited state (ICT state), lowering its energy.
-
Observation: The absorption band shifts to longer wavelengths (Red Shift) as solvent polarity increases.[5]
-
-
Experimental Validation:
-
Compare spectra in Toluene (Non-polar) vs. Acetonitrile (Polar Aprotic).
-
PP-Ref:
nm (Insensitive). -
Push-Pull Derivatives:
nm (Highly Sensitive).
-
Cautionary Note: In protic solvents like Methanol, H-bonding with the pyrimidine nitrogens can sometimes stabilize the ground state lone pairs (
References
-
Synthesis and Optical Properties of Phenylpyrimidine Derivatives Source: National Institutes of Health (NIH) / PubMed Context: Discusses synthesis (Suzuki coupling) and thermal/optical properties of donor-substituted phenylpyrimidines. URL:[Link] (Search Term: Phenylpyrimidine OLED synthesis)
-
Solvatochromism and Aggregation-Induced Emission (AIE) Source: ResearchGate / Kennesaw State University Context: Detailed analysis of solvatochromism in nitrophenyl-substituted heterocyclic systems and the impact of solvent polarity on ICT states. URL:[Link]
-
UV-Vis Spectrum of 2-Phenylpyridine (Analogous Reference) Source: NIST Chemistry WebBook Context: Provides validated spectral data for the parent biaryl nitrogen system, serving as a structural baseline. URL:[Link]
-
Interpreting UV-Vis Spectra: Conjugation and Substituent Effects Source: University of Toronto Scarborough Context: Fundamental rules for calculating bathochromic shifts based on conjugation length and auxochromes (Woodward-Fieser rules application). URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
